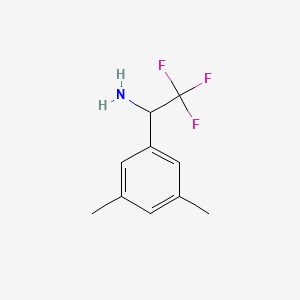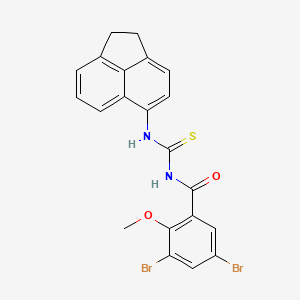![molecular formula C15H14N4OS B12455322 2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12455322.png)
2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-cyano-2,3’-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide is a complex organic compound that features a bipyridine core with a cyano group and a sulfanyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-2,3’-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide typically involves the reaction of 5-cyano-2,3’-bipyridine with N,N-dimethylacetamide in the presence of a suitable sulfanylating agent. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
化学反応の分析
Types of Reactions
2-[(5-cyano-2,3’-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bipyridine core allows for substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the bipyridine core, leading to a wide range of derivatives .
科学的研究の応用
作用機序
The mechanism of action of 2-[(5-cyano-2,3’-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The cyano group and sulfanyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2,2’-bipyridine: A simpler bipyridine derivative without the cyano and sulfanyl groups.
4,4’-bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of coordination polymers and materials with unique electronic properties.
Uniqueness
The combination of these functional groups with the bipyridine core allows for the formation of a wide range of derivatives and complexes, making it a valuable compound in various fields of research .
特性
分子式 |
C15H14N4OS |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H14N4OS/c1-19(2)14(20)10-21-15-11(8-16)5-6-13(18-15)12-4-3-7-17-9-12/h3-7,9H,10H2,1-2H3 |
InChIキー |
NOTDDDKAHAHWIX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide](/img/structure/B12455252.png)
![2-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]carbamoyl}benzoic acid](/img/structure/B12455258.png)
![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B12455263.png)
![2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12455271.png)


![N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12455285.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12455289.png)

amino}cyclopentanecarboxamide](/img/structure/B12455303.png)
![5-bromo-2-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455309.png)
![5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B12455310.png)

![4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid](/img/structure/B12455329.png)
